molecular formula C8H11N3O B1282474 3-Amino-N-(pyridin-4-yl)propanamide

3-Amino-N-(pyridin-4-yl)propanamide

Cat. No.: B1282474
M. Wt: 165.19 g/mol
InChI Key: CITPGORMHNCNJL-UHFFFAOYSA-N
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Description

3-Amino-N-(pyridin-4-yl)propanamide is a pyridine-derived compound with the molecular formula C₈H₁₁N₃O (molecular weight: 165.19 g/mol) . Its structure features a propanamide backbone linked to a pyridin-4-yl group, with an amino group at the β-position. The SMILES representation is C1=CN=CC=C1NC(=O)CCN, and its InChIKey is CITPGORMHNCNJL-UHFFFAOYSA-N . The hydrochloride salt of this compound (CID 13612906) is commercially available, though suppliers like CymitQuimica have discontinued its distribution .

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-amino-N-pyridin-4-ylpropanamide

InChI

InChI=1S/C8H11N3O/c9-4-1-8(12)11-7-2-5-10-6-3-7/h2-3,5-6H,1,4,9H2,(H,10,11,12)

InChI Key

CITPGORMHNCNJL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)CCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Anti-Chagas Activity

Compounds 3n, 3o, 3p, and 3q () share the core structure of 3-Amino-N-(pyridin-4-yl)propanamide but incorporate acylated indole moieties and varied phenyl substituents. Key differences include:

  • 3n: (S)-3-(1H-Indol-3-yl)-2-(3-phenylpropanamido)-N-(pyridin-4-yl)propanamide. Synthesized with 73% yield using 3-phenylpropanoic acid.
  • 3q : Features a 4-(trifluoromethyl)phenyl group, yielding 17% due to steric hindrance .

These analogs demonstrate higher molecular weights (e.g., 3n: 429.49 g/mol) and enhanced lipophilicity compared to this compound, which correlates with their anti-Chagas activity targeting Trypanosoma cruzi CYP51 .

Pyridine Derivatives with Halogen and Alkyl Substituents

Compounds from , such as 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine, exhibit:

  • Higher molecular weights (466–545 g/mol vs. 165.19 g/mol).
  • Elevated melting points (268–287°C vs. undetermined for this compound).
  • Substituent-dependent electronic effects (e.g., nitro groups increase polarity) .

Trifluoroacetic Acid Salts with Enhanced Bioactivity

Derivatives like 14f () and 14a () feature trifluoroacetic acid (TFA) salts and complex arylpyridinyl groups:

  • 14f: 3-Amino-N-{3-[2-(benzylamino)-6-(2-hydroxyphenyl)pyridin-4-yl]phenyl}propanamide; TFA. Synthesized in 69% yield, with a molecular weight of ~530 g/mol.

Piperidinyl and Sulfamoylphenyl Derivatives

3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide () diverges significantly:

  • Molecular weight: 401.52 g/mol.
  • Contains a sulfamoylphenyl group, increasing solubility in polar solvents.
  • Designed for applications in enzyme inhibition or receptor modulation .

Data Tables

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility Notes
This compound Undetermined Likely polar due to amide
3n () Not reported Moderate (Rf = 0.33 in EtOAc)
2-Amino-4-Cl-pyridine derivative 268–287 Low (high molecular weight)
14f (TFA salt) Not reported High (TFA salt enhances H2O)
3-(4-Benzylpiperidin-1-yl)-propanamide Not reported Moderate (sulfamoyl group)

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